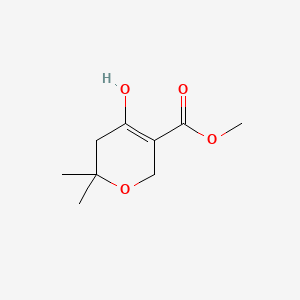
Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom in the ring This particular compound is characterized by its unique structure, which includes a hydroxyl group, a methyl ester group, and two methyl groups on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-6,6-dimethyl-2H-pyran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate.
Reduction: Formation of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving pyran derivatives.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-δ2-dihydropyran: Similar structure but lacks the hydroxyl and ester groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.
Uniqueness
Methyl 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylate is unique due to the presence of both hydroxyl and ester functional groups on the pyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-6,6-dimethyl-2,5-dihydropyran-3-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h10H,4-5H2,1-3H3 |
InChI Key |
WCOQBJIHBJGQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(CO1)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















